Vasoconstrictor Assay Potency Ranking: Halcinonide vs. Clobetasol Propionate and Mometasone Furoate
In a standardized ex vivo vasoconstrictor assay designed to rank the inherent potency of active pharmaceutical ingredients (APIs) on a normalized molar basis, halcinonide demonstrated lower potency than several key comparators. The resulting Emax data, which represents the maximum achievable skin blanching response, established the following potency ranking: mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide [1].
| Evidence Dimension | Inherent Topical Potency (API rank via Emax model) |
|---|---|
| Target Compound Data | Halcinonide (lowest rank in the tested set) |
| Comparator Or Baseline | Clobetasol propionate, Mometasone furoate, Fluocinolone acetonide |
| Quantified Difference | mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide |
| Conditions | Ex vivo human skin vasoconstrictor assay, chromametric measurement, Emax model fitting on normalized molar data |
Why This Matters
This quantitative ranking directly challenges the assumption that all Class I and II compounds are equipotent, providing a data-driven basis for selecting the appropriate potency tier for a specific research or formulation need.
- [1] Rathod, S., et al. (2021). A Novel Approach to Assess the Potency of Topical Corticosteroids. Pharmaceutics, 13(9), 1456. View Source
